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Compound of Interest

Compound Name: Stachartin A

Cat. No.: B1163459 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Stachydrine, a proline betaine natural product, has garnered significant interest for its diverse

biological activities, including neuroprotective, cardioprotective, and anticancer effects.

However, its clinical utility is often hampered by low bioavailability and efficacy. This has

spurred the development of various Stachydrine analogs to enhance its therapeutic potential.

This guide provides a comparative analysis of the structural-activity relationships (SAR) of

these analogs, supported by experimental data, to inform future drug design and development

efforts.

Quantitative Data Summary
The following table summarizes the neuroprotective effects of key Stachydrine analogs

compared to the parent compound. The data is extracted from studies on oxygen-glucose

deprivation/reoxygenation (OGD/R)-induced injury in PC12 cells, a common in vitro model for

cerebral ischemia.
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Compound Modification
Cell Viability
(%) at 10 µM

Lactate
Dehydrogenas
e (LDH)
Release (%) at
10 µM

Reference

Stachydrine
Parent

Compound
65.2 ± 3.5 38.1 ± 2.9 [1]

Compound A1
Ethyl ester

derivative
72.8 ± 4.1 31.5 ± 2.6 [1]

Compound A2
Isopropyl ester

derivative
75.1 ± 3.9 29.3 ± 2.4 [1]

Compound A3
n-Butyl ester

derivative
78.6 ± 4.3 26.8 ± 2.2 [1]

Compound A4
tert-Butyl ester

derivative
71.3 ± 3.8 32.7 ± 2.8 [1]

Compound B1

Amide derivative

with glycine ethyl

ester

85.4 ± 4.8 18.2 ± 1.9 [1][2]

Compound B2

Amide derivative

with L-alanine

ethyl ester

81.2 ± 4.5 22.5 ± 2.1 [1]

Compound B3

Amide derivative

with L-valine

ethyl ester

79.8 ± 4.2 24.1 ± 2.3 [1]

Compound B4

Amide derivative

with L-leucine

ethyl ester

77.9 ± 4.0 25.9 ± 2.5 [1]

Key Findings from SAR Studies:

Esterification: The conversion of the carboxylic acid in Stachydrine to various esters (A1-A4)

generally led to a moderate increase in neuroprotective activity. The n-butyl ester (A3)
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showed the most significant improvement within this series.

Amidation: The formation of amide derivatives (B1-B4) resulted in a more substantial

enhancement of neuroprotective effects compared to esterification.

Amino Acid Conjugation: Among the amide derivatives, conjugation with glycine ethyl ester

(Compound B1) exhibited the highest potency in protecting PC12 cells from OGD/R-induced

injury, as evidenced by the highest cell viability and lowest LDH release[1]. This suggests

that the nature of the amino acid moiety plays a crucial role in the observed activity.

Lipophilicity and Stability: The enhanced activity of the derivatives, particularly the amide

analogs, is attributed to their increased fat solubility and stability in plasma and liver

microsomes compared to Stachydrine[2].

Experimental Protocols
A detailed understanding of the methodologies employed is critical for the interpretation and

replication of SAR studies. The following are key experimental protocols used in the evaluation

of Stachydrine analogs.

In Vitro Neuroprotection Assay (OGD/R Model)
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum

and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

OGD/R Injury Model:

Cells are washed with glucose-free DMEM and then incubated in this medium in a hypoxic

chamber (95% N2, 5% CO2) at 37°C for 4 hours to induce oxygen-glucose deprivation.

Following OGD, the medium is replaced with complete DMEM, and the cells are returned

to a normoxic incubator (95% air, 5% CO2) for 24 hours for reoxygenation.

Drug Treatment: Stachydrine and its analogs are dissolved in the culture medium and added

to the cells during the reoxygenation phase at various concentrations.

Assessment of Cell Viability (MTT Assay):
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MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

The formazan crystals are dissolved in DMSO.

The absorbance is measured at 490 nm using a microplate reader. Cell viability is

expressed as a percentage of the control group.

Assessment of Cell Injury (LDH Release Assay):

The culture supernatant is collected to measure the amount of LDH released from

damaged cells using a commercial LDH cytotoxicity assay kit.

The absorbance is measured at 490 nm. LDH release is expressed as a percentage of the

positive control (total lysis).

In Vivo Neuroprotection Assay (MCAO Rat Model)
Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion

(MCAO) to induce focal cerebral ischemia.

Drug Administration: Compound B1, identified as the most potent in vitro analog, is

administered intravenously at the time of reperfusion.

Assessment of Infarct Size: After 24 hours of reperfusion, the brains are removed and

sectioned. The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to

visualize the infarct area. The infarct volume is calculated as a percentage of the total brain

volume.

Signaling Pathway and Experimental Workflow
The neuroprotective effects of Stachydrine and its analogs are believed to be mediated through

multiple signaling pathways. While the precise mechanisms are still under investigation, a

potential pathway involves the modulation of apoptosis and inflammation.
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Potential Neuroprotective Signaling Pathway of Stachydrine Analogs
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Caption: Proposed mechanism of neuroprotection by Stachydrine analogs.

The following diagram illustrates a typical experimental workflow for the screening and

evaluation of novel Stachydrine analogs.
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Experimental Workflow for Stachydrine Analog Evaluation
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Caption: Workflow for discovery and validation of Stachydrine analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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